2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole
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Overview
Description
2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains both a pyrrole ring and a thiadiazole ring
Mechanism of Action
Target of Action
Related compounds such as 5-[2-(1h-pyrrol-1-yl)ethoxy]-1h-indole have been found to interact with leukotriene a-4 hydrolase .
Mode of Action
It’s worth noting that related compounds have been observed to undergo reactions involving c–c bond cleavage and new c–c and c–n bond formation .
Biochemical Pathways
Related compounds have been found to influence the production of monoclonal antibodies in chinese hamster ovary cells .
Pharmacokinetics
It’s worth noting that related compounds have been analyzed using reverse phase (rp) hplc method .
Result of Action
Related compounds have been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Action Environment
It’s worth noting that related compounds have been found to be influenced by the presence of copper (ii) ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone to form the thiadiazole ring. The pyrrole ring can be introduced through various cyclization reactions involving suitable starting materials such as acyl bromides and amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrrole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrole or thiadiazole rings .
Scientific Research Applications
2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-pyrrol-1-yl)-1,3,4-oxadiazole
- 2-(1H-pyrrol-1-yl)-1,3,4-triazole
- 2-(1H-pyrrol-1-yl)-1,3,4-tetrazole
Uniqueness
2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole is unique due to the presence of both a pyrrole ring and a thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with diverse biological and chemical activities .
Biological Activity
2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, antitubercular, anticancer, and other pharmacological effects.
Structural Characteristics
The compound features a pyrrole ring fused with a thiadiazole moiety. This unique structure is responsible for its interaction with various biological targets, contributing to its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties.
Key Findings:
- Synthesis and Testing : A series of pyrrolyl thiadiazoles were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. The microplate Alamar blue assay revealed that certain derivatives showed minimum inhibitory concentration (MIC) values as low as 12.5 μg/mL .
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups such as -NO2 and -OCH3 at specific positions enhanced the antimicrobial activity compared to other substituents .
Table 1: Antimicrobial Activity of Pyrrolyl Thiadiazole Derivatives
Compound | MIC (μg/mL) | pMIC |
---|---|---|
5d | 12.5 | 4.903 |
4d | 25 | 4.602 |
4h | 50 | 4.301 |
Antitubercular Activity
The antitubercular properties of this compound have been particularly noteworthy.
Case Study:
A study focused on the synthesis of new pyrrolyl thiadiazole derivatives specifically aimed at combating tuberculosis. The most potent derivative exhibited an MIC of 3.2 μg/mL, significantly outperforming standard treatments like Isoniazid .
Anticancer Activity
Research has indicated promising anticancer activities associated with thiadiazole derivatives.
The anticancer effects are attributed to the ability of these compounds to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and histone deacetylase .
Table 2: Anticancer Activity Overview
Compound Name | Target Enzyme | IC50 (µM) |
---|---|---|
Compound A | Topoisomerase II | 15 |
Compound B | Histone Deacetylase | 20 |
Other Biological Activities
In addition to antimicrobial and anticancer effects, this compound has shown potential in various other biological contexts:
- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, showing promise in reducing inflammation markers in vitro.
- Antiparasitic Activity : Studies have explored its efficacy against Trypanosoma cruzi, identifying several derivatives with IC50 values ranging from 6 µM to 44 µM against epimastigotes .
Properties
IUPAC Name |
2-pyrrol-1-yl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c1-2-4-9(3-1)6-8-7-5-10-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKXCTIVOZKHAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.